molecular formula C25H23N3O2S B10797477 N-[(5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide

N-[(5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide

Cat. No.: B10797477
M. Wt: 429.5 g/mol
InChI Key: RZFIAJJLMRMIBB-HAHDFKILSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-50 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of OSM-S-50 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: OSM-S-50 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thienopyrimidine derivatives, sulfoxides, sulfones, and amines .

Scientific Research Applications

Mechanism of Action

OSM-S-50 exerts its effects by inhibiting the enzyme Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase . This inhibition disrupts protein translation in the malaria parasite, leading to amino acid starvation and parasite death. The compound forms an adduct with the enzyme, which is crucial for its inhibitory activity .

Comparison with Similar Compounds

Uniqueness: OSM-S-50 is unique due to its specific substitution pattern on the thienopyrimidine core, which contributes to its high potency and selectivity for the target enzyme. Its low molecular weight and favorable pharmacokinetic properties also distinguish it from other similar compounds .

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide

InChI

InChI=1S/C25H23N3O2S/c1-16-10-12-22(13-11-16)27-17(2)14-20(18(27)3)15-23-24(30)26-25(31-23)28(19(4)29)21-8-6-5-7-9-21/h5-15H,1-4H3/b23-15-

InChI Key

RZFIAJJLMRMIBB-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N=C(S3)N(C4=CC=CC=C4)C(=O)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N=C(S3)N(C4=CC=CC=C4)C(=O)C)C

Origin of Product

United States

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